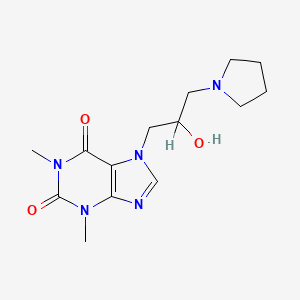
7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline
描述
7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline: is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is widely recognized for its bronchodilator properties, making it a common treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the pyrrolidinyl group to theophylline enhances its pharmacological profile, potentially offering improved therapeutic benefits .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline. This intermediate is then reacted with pyrrolidine to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to maintain consistency and quality. The final product is usually purified through recrystallization or other separation techniques to achieve the desired purity .
化学反应分析
Types of Reactions: 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine as a base in an organic solvent.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific receptors and enzymes makes it a valuable tool for investigating biochemical pathways.
Medicine: Medically, this compound is explored for its potential to treat respiratory diseases more effectively than theophylline alone. Its enhanced pharmacological properties may offer better therapeutic outcomes with fewer side effects .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as an additive in certain chemical processes. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Antagonism: It acts as an antagonist to adenosine receptors, which helps in reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: This action contributes to its anti-inflammatory effects by modulating gene expression.
相似化合物的比较
Theophylline: The parent compound, known for its bronchodilator effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Dyphylline: A derivative of theophylline with a similar mechanism of action but different pharmacokinetics.
Uniqueness: 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline stands out due to the addition of the pyrrolidinyl group, which enhances its pharmacological profile. This modification potentially offers improved therapeutic benefits, such as increased potency and reduced side effects, compared to its parent compound and other derivatives .
属性
IUPAC Name |
7-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-5-3-4-6-18/h9-10,20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZSSCIDKBMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863494 | |
| Record name | 7-[2-Hydroxy-3-(pyrrolidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5135-92-2 | |
| Record name | Theophylline, 7-(2-hydroxy-3-(1-pyrrolidinyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















